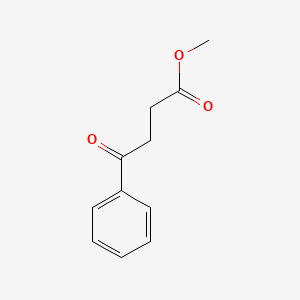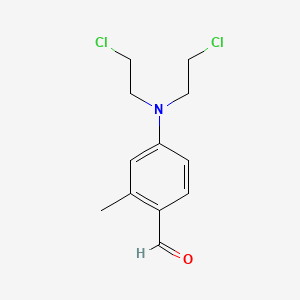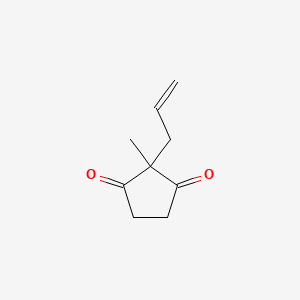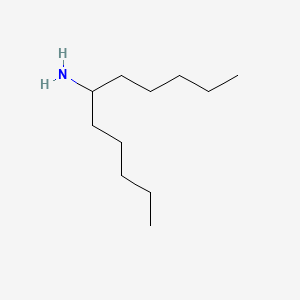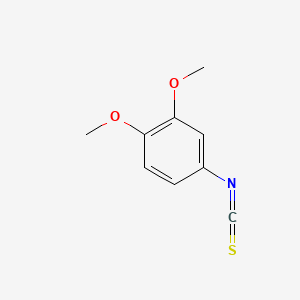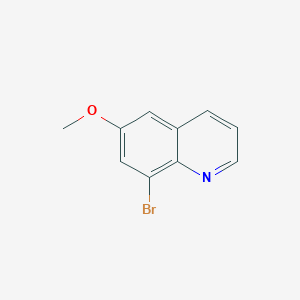
8-Brom-6-methoxychinolin
Übersicht
Beschreibung
8-Bromo-6-methoxyquinoline is a brominated quinoline derivative that has been used in a variety of scientific research applications. It is a synthetic compound that has been used for a variety of purposes, such as in the synthesis of other compounds, as a reagent for organic synthesis, and as a fluorescent dye. 8-Bromo-6-methoxyquinoline has also been used in the study of biochemical and physiological processes, as well as in the development of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
8-Brom-6-methoxychinolin ist eine wertvolle Verbindung in der pharmazeutischen Chemie, da sie als Vorläufer bei der Synthese verschiedener biologisch aktiver Moleküle fungiert. Seine Derivate werden auf ihr Potenzial zur Behandlung von Krankheiten wie Malaria, bakteriellen Infektionen und sogar Krebs untersucht . Die Brom- und Methoxygruppen am Chinolingerüst bieten Punkte der Funktionalisierung, die es Chemikern ermöglichen, das Molekül zu modifizieren, um auf bestimmte biologische Pfade zu zielen.
Materialwissenschaften
In den Materialwissenschaften dient this compound als Baustein für die Herstellung neuartiger Materialien. Seine aromatische Struktur und halogenierte Substituenten machen es geeignet für den Aufbau komplexer organischer Frameworks, die in elektronischen Geräten, Sensoren und als Komponenten in Leuchtdioden (LEDs) verwendet werden können .
Chemische Synthese
Diese Verbindung ist in der chemischen Synthese von Bedeutung, wo sie als Zwischenprodukt bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen fungiert. Insbesondere das Bromatom ist eine reaktive Stelle, die verwendet werden kann, um zusätzliche funktionelle Gruppen einzuführen oder mit anderen organischen Molekülen zu koppeln, was zu einer Vielzahl von Chinolinderivaten mit unterschiedlichen Eigenschaften führt .
Forschung in den Biowissenschaften
In den Biowissenschaften wird this compound zur Untersuchung der Zellbiologie und Biochemie verwendet. Es kann verwendet werden, um die Funktion von Enzymen, Rezeptoren und anderen Proteinen innerhalb biologischer Systeme zu untersuchen. Seine Derivate können auch als Marker oder Farbstoffe in der Mikroskopie dienen und Wissenschaftlern helfen, zelluläre Komponenten zu visualisieren .
Analytische Chemie
Analytische Chemiker verwenden this compound bei der Entwicklung neuer Methoden zur Substanzdetektion und -quantifizierung. Seine klar definierte Struktur und Reaktivität machen es zu einem Standard für die Kalibrierung von Instrumenten und die Validierung analytischer Techniken, insbesondere in der Chromatographie .
Chromatographie
In der Chromatographie kann this compound als Referenzverbindung verwendet werden, um die Effizienz von Trenntechniken zu bewerten. Seine unterschiedliche Retentionszeit und sein Verhalten unter verschiedenen chromatographischen Bedingungen helfen bei der Optimierung der Trennung komplexer Mischungen und bei der Entwicklung neuer chromatographischer Methoden .
Safety and Hazards
8-Bromo-6-methoxyquinoline is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Zukünftige Richtungen
Compounds containing the 8-hydroxyquinoline moiety, which is structurally similar to 8-Bromo-6-methoxyquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Eigenschaften
IUPAC Name |
8-bromo-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMVLWCWCLMAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299446 | |
| Record name | 8-bromo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50488-36-3 | |
| Record name | 50488-36-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-bromo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-6-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

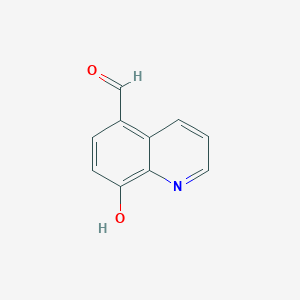
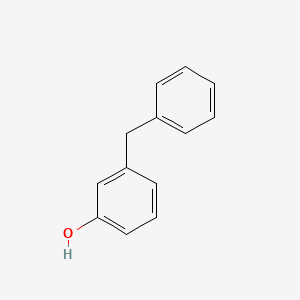
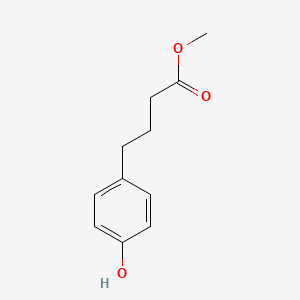
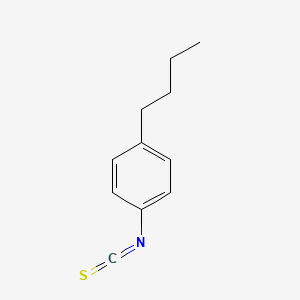
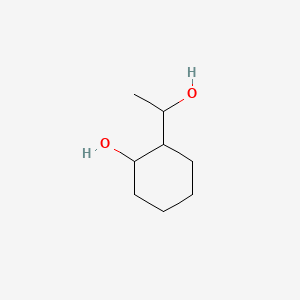
![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)
